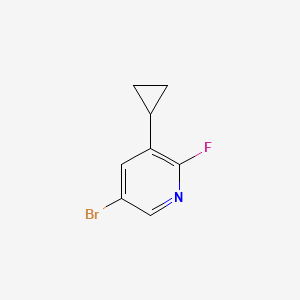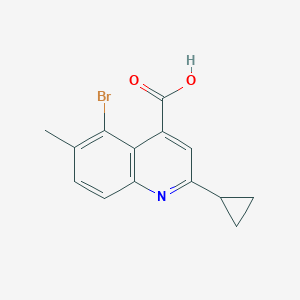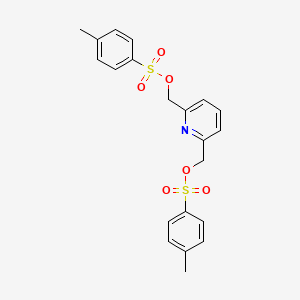
2,6-Bis(tosyloxymethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(tosyloxymethyl)pyridine is an organic compound with the molecular formula C21H21NO6S2 It is a derivative of pyridine, where the hydrogen atoms at the 2 and 6 positions are replaced by tosyloxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(tosyloxymethyl)pyridine typically involves the reaction of 2,6-bis(hydroxymethyl)pyridine with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The tosylation reaction replaces the hydroxyl groups with tosyloxymethyl groups, yielding this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(tosyloxymethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The tosyloxymethyl groups can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, substitution with an amine would yield a 2,6-bis(aminomethyl)pyridine derivative.
Scientific Research Applications
2,6-Bis(tosyloxymethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry:
Catalysis: The compound can be used to prepare metal complexes that serve as catalysts in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,6-Bis(tosyloxymethyl)pyridine depends on its specific application. In substitution reactions, the tosyloxymethyl groups act as leaving groups, allowing nucleophiles to attack the pyridine ring. In catalysis, the compound can coordinate with metal ions to form active catalytic species that facilitate chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(hydroxymethyl)pyridine: A precursor to 2,6-Bis(tosyloxymethyl)pyridine, with hydroxyl groups instead of tosyloxymethyl groups.
2,6-Bis(benzyloxymethyl)pyridine: Similar structure but with benzyloxymethyl groups.
2,6-Bis(aminomethyl)pyridine: Contains aminomethyl groups instead of tosyloxymethyl groups.
Uniqueness
This compound is unique due to the presence of tosyloxymethyl groups, which are good leaving groups in substitution reactions.
Properties
Molecular Formula |
C21H21NO6S2 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
[6-[(4-methylphenyl)sulfonyloxymethyl]pyridin-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H21NO6S2/c1-16-6-10-20(11-7-16)29(23,24)27-14-18-4-3-5-19(22-18)15-28-30(25,26)21-12-8-17(2)9-13-21/h3-13H,14-15H2,1-2H3 |
InChI Key |
KCJWMIHVOLGTPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=NC(=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


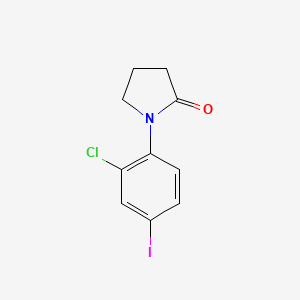
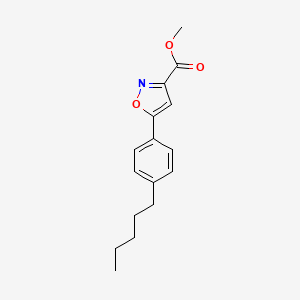
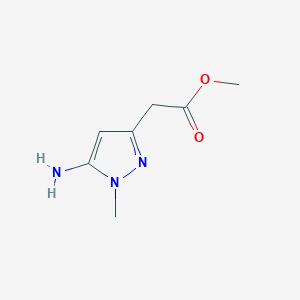
![1-[2-Bromo-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13696212.png)
![methyl 3-[(E)-3-ethoxy-3-oxo-prop-1-enyl]pyridine-4-carboxylate](/img/structure/B13696214.png)
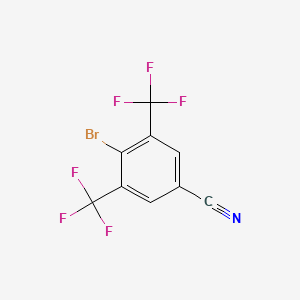
![Ethyl (R)-1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate Hydrochloride](/img/structure/B13696221.png)
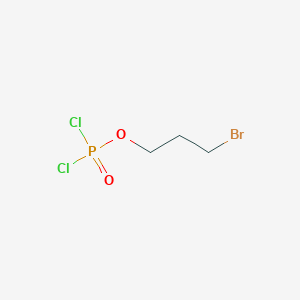
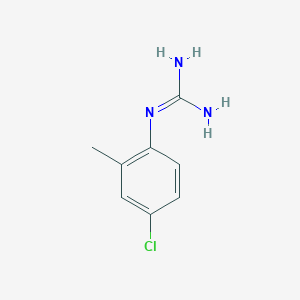

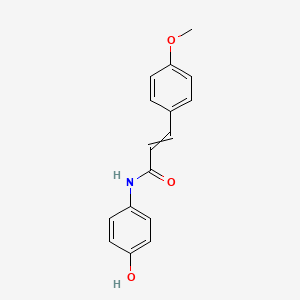
![[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene](/img/structure/B13696280.png)
